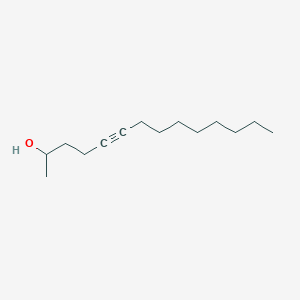

Tetradec-5-YN-2-OL

Description

Contextualization within the Chemistry of Long-Chain Alkynols

Tetradec-5-yn-2-ol belongs to the family of long-chain alkynols, which are organic compounds characterized by a long carbon chain containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne functionality). The specific structure of this compound features a fourteen-carbon chain with a triple bond at the fifth carbon and a hydroxyl group at the second carbon. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties to the molecule.

Long-chain alkynols are notable for their bifunctionality. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation, while the alkyne group can participate in a variety of addition reactions, including hydrogenation and halogenation, as well as coupling reactions. vulcanchem.com The presence of both functionalities in a single molecule makes them valuable intermediates in the synthesis of more complex molecules. For instance, a related compound, tetradec-5-yn-1-ol, serves as a precursor in the synthesis of insect sex pheromones. vulcanchem.com

The physical and chemical properties of these compounds are influenced by the interplay between the nonpolar carbon chain and the polar hydroxyl group. While specific experimental data for this compound is not widely available, its properties can be inferred from similar long-chain alkynols.

| Property | Description/Value (Predicted/Inferred) |

|---|---|

| Molecular Formula | C₁₄H₂₆O |

| Molecular Weight | 210.36 g/mol |

| Physical State | Likely a liquid at room temperature |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

| Key Functional Groups | Secondary alcohol (-OH), Internal alkyne (-C≡C-) |

Significance of Alkynol Motifs in Advanced Organic Synthesis and Materials Science Research

The alkynol motif is of considerable importance in both advanced organic synthesis and materials science. Alkynes, in general, are regarded as versatile building blocks in organic chemistry, capable of being transformed into a wide array of other functional groups. masterorganicchemistry.comfastercapital.com

In the realm of advanced organic synthesis , the utility of alkynol motifs is multifaceted:

Building Blocks for Complex Molecules: The dual functionality of alkynols allows for sequential or orthogonal chemical modifications, providing a pathway to complex molecular architectures. They are used in the synthesis of natural products, pharmaceuticals, and other high-value chemicals. fastercapital.com For example, the partial reduction of the alkyne group can lead to either cis or trans alkenes, which are important structural motifs in many biologically active molecules. masterorganicchemistry.com

Click Chemistry: The alkyne group is a key participant in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. fastercapital.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, used to form triazoles.

Precursors to Heterocycles: Gold-catalyzed cycloisomerization of alkynol-based systems has emerged as a powerful tool for synthesizing various heterocyclic structures like furans and pyrans under mild conditions. mdpi.com

In materials science , the structural features of alkynol-derived motifs are leveraged to create materials with specific properties:

Rigid Linkers: The linear geometry of the alkyne group makes it an excellent component for creating rigid molecular linkers. These linkers are used to construct well-defined molecular architectures, such as molecular wires and other functional materials. Nonconjugated hydrocarbons, which can be synthesized from alkyne precursors, are used as mimics for benzene (B151609) rings in drug design and as linear linkers in materials science. researchgate.net

Functional Polymers: Alkynes can undergo polymerization to create polymers with interesting electronic and optical properties. fastercapital.com The presence of a hydroxyl group allows for further functionalization of these polymers.

Nanoarchitectonics: The principles of nanoarchitectonics involve the controlled assembly of atomic and molecular building blocks to create functional material systems. oup.com The defined structure and reactivity of alkynols make them suitable candidates for use in the bottom-up construction of complex nanomaterials. oup.com

Historical Development and Current Trends in Alkynol Chemistry Methodologies

The study of alkynol chemistry is intrinsically linked to the historical evolution of organic chemistry. The journey began with the early manipulations of natural substances and the mystical pursuits of alchemy. solubilityofthings.comnumberanalytics.com A significant turning point was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic precursors, dismantling the theory of vitalism and paving the way for modern organic synthesis. solubilityofthings.comwikipedia.org

The development of reactions involving alkynes has a rich history. The alkylation of acetylide ions, a fundamental method for creating longer carbon chains, has been a cornerstone of alkyne chemistry. jove.comlibretexts.org This reaction involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), which then reacts with an alkyl halide. jove.com

Historical Milestones in Alkynol-Related Chemistry:

| Era | Key Developments | Significance |

| 19th Century | Synthesis of urea by Wöhler (1828). solubilityofthings.comwikipedia.org Proposal of the structure of benzene by Kekulé (1865). numberanalytics.com Development of Markovnikov's rule for addition to unsaturated bonds. wikipedia.org | Foundational principles of organic structure and reactivity were established. |

| Early 20th Century | The Favorskii reaction for the synthesis of propargyl alcohols from ketones and terminal alkynes. wikipedia.org | Provided a direct route to a class of alkynols. |

| Mid-20th Century | Development of catalytic hydrogenation methods, including Lindlar's catalyst for the stereoselective synthesis of cis-alkenes from alkynes. msu.edu | Enabled precise control over the stereochemical outcome of alkyne reductions. |

| Late 20th Century | Emergence of transition-metal catalysis, particularly with palladium, for cross-coupling reactions. solubilityofthings.com | Revolutionized the construction of carbon-carbon bonds. |

Current Trends in Alkynol Chemistry Methodologies:

The field continues to evolve, with current research focusing on efficiency, selectivity, and sustainability. solubilityofthings.com

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water as a solvent, biocatalysts, and solvent-free reaction conditions to reduce waste and energy consumption. jchps.com

Advanced Catalysis: The development of novel catalysts, including gold complexes, organocatalysts, and photocatalysts, is a major trend. mdpi.comnumberanalytics.comacs.org Gold catalysts are particularly effective in activating alkynes for various transformations. acs.org

C-H Bond Activation: Strategies for the direct functionalization of C-H bonds are being actively pursued to create more efficient and atom-economical synthetic routes. solubilityofthings.commdpi.com

Automation and AI: The use of automation, robotics, and artificial intelligence is accelerating the discovery and optimization of new reactions and synthetic pathways. solubilityofthings.comnumberanalytics.com

Structure

3D Structure

Properties

CAS No. |

88723-05-1 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

tetradec-5-yn-2-ol |

InChI |

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-9,12-13H2,1-2H3 |

InChI Key |

QQZMTYJFNOCWCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCCC(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetradec 5 Yn 2 Ol and Its Analogues

Stereoselective and Asymmetric Synthesis of Alkynol Architectures

The precise control of stereochemistry is paramount in modern organic synthesis, particularly for biologically active molecules. The synthesis of chiral alkynols, which are versatile building blocks, necessitates sophisticated methods to establish defined three-dimensional arrangements at stereogenic centers. acs.org

Enantioselective Pathways for Chiral Alkynols

The creation of chiral propargylic alcohols, such as Tetradec-5-YN-2-OL, is a significant focus in asymmetric synthesis. acs.org These compounds serve as crucial intermediates for a wide array of more complex chiral molecules. acs.orgtandfonline.com Key strategies involve the asymmetric addition of terminal alkynes to prochiral aldehydes, a reaction that forms a carbon-carbon bond and a stereocenter simultaneously. organic-chemistry.org

One highly effective method involves the use of a zinc-based catalyst, Zn(OTf)₂, in conjunction with a chiral ligand. organic-chemistry.orgorganic-chemistry.org N-methylephedrine, an inexpensive and commercially available amino alcohol, has proven to be a particularly effective chiral additive in these reactions. acs.orgorganic-chemistry.org This system facilitates the direct coupling of various terminal alkynes with aldehydes under mild conditions, achieving high enantioselectivity with enantiomeric excesses (ee) often reaching up to 99%. acs.orgorganic-chemistry.org The reaction is robust, tolerating a range of solvents and even the presence of air and moisture. organic-chemistry.orgorganic-chemistry.org

Another approach utilizes a cooperative catalyst system, combining an amine, a metal salt (like CuI), and a Brønsted acid. This ternary system can achieve high levels of both diastereo- and enantioselectivity in the cross-aldol coupling of aldehydes and ynals. rsc.org The development of bifunctional zinc-based complexes has also provided an efficient route to chiral propargylic alcohols without the need for moisture-sensitive additives like Ti(OⁱPr)₄. tandfonline.com

Table 1: Examples of Enantioselective Alkynylation of Aldehydes

| Aldehyde | Alkyne | Chiral Additive/Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexanecarboxaldehyde | 4-phenyl-1-butyne | N-methylephedrine / Zn(OTf)₂ | 97% | acs.org |

| Isovaleraldehyde | Phenylacetylene | N-methylephedrine / Zn(OTf)₂ | 99% | acs.org |

| Benzaldehyde | Phenylacetylene | Bifunctional Zinc-based Complex | up to 88% | tandfonline.com |

This table is interactive and represents selected data from the cited sources.

Diastereoselective Control in this compound Related Syntheses

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes as crucial as controlling the absolute configuration (enantioselectivity). For analogues of this compound, where additional stereocenters might be present or introduced, diastereoselective methods are essential.

Highly diastereoselective syntheses have been developed for various heterocyclic and carbocyclic systems derived from alkynes. rsc.orgbohrium.com For instance, copper-catalyzed borylative cyclization of alkynes with ketones can generate four contiguous stereocenters with excellent diastereomeric ratios (dr >20:1). acs.org In this process, the choice of chiral bisphosphine ligand can control the diastereoselectivity. acs.org Similarly, the addition of terminal alkynes to enantiomerically pure chiral nitrones, catalyzed by NHC–copper(I) halide complexes, proceeds with excellent stereoselectivity (up to 97%) to yield propargylic N-hydroxylamines. rsc.org

In the context of acyclic systems, such as the backbone of a this compound analogue, stereocontrol can be achieved by leveraging the geometry of a pre-existing double bond to direct the formation of new stereocenters. researchgate.net A general procedure for a highly stereoselective synthesis of a complex fragment related to dictyostatin (B1249737) involved the coupling of an alkyne with a chiral aldehyde, achieving a diastereoselectivity greater than 98:2. rsc.org These principles highlight the toolbox available to chemists for the controlled synthesis of complex acyclic alkynols.

Development of Chiral Catalysts for Alkynol Transformations (e.g., Iridium-catalyzed hydrogenation)

Chiral catalysts are fundamental to asymmetric synthesis. nih.gov While direct asymmetric alkynylation is a primary route to chiral alkynols, transformations of related functional groups using chiral catalysts offer alternative or complementary strategies. Iridium-based catalysts, in particular, have shown exceptional efficacy in the asymmetric hydrogenation of various prochiral substrates to produce chiral alcohols. ajchem-b.com

Chiral iridium complexes, often featuring diamine or phosphine (B1218219) ligands, are highly effective for the asymmetric transfer hydrogenation (ATH) of ketones, yielding optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). nih.govacs.org This method could be applied to a precursor of this compound, such as the corresponding ynone (tetradec-5-yn-2-one), to create the chiral alcohol center. Recent advancements have led to the development of polymeric chiral diamine ligands for iridium catalysts, which are not only efficient but also recyclable. nih.govacs.org

Furthermore, iridium catalysts have been successfully used for the asymmetric hydrogenation of α-amino ketones, quinolines, and nitroalkenes, producing a variety of chiral alcohols and amines with high enantiomeric purity. ajchem-b.comrsc.org The strong coordination of heteroatoms in some substrates can pose a challenge, but strategies like catalyst activation with Brønsted acids have been developed to overcome this. mdpi.com Although the direct asymmetric hydrogenation of internal alkynes is less common, these catalytic systems are vital for manipulating precursor molecules to install the desired chirality. ajchem-b.com

Enzymatic Kinetic Resolution Strategies for Alkynol Precursors

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers of a racemic secondary alcohol, such as (±)-Tetradec-5-YN-2-OL. thieme-connect.comacs.org

This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. acs.org Candida antarctica lipase B (CALB) is a commonly used and highly efficient biocatalyst for this purpose. thieme-connect.comnih.gov The reaction is stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. thieme-connect.com These two products, having different functional groups, can then be separated.

A major challenge in EKR has been the separation of the resulting ester from the remaining alcohol, which often required laborious column chromatography. thieme-connect.com Innovative chromatography-free methods have been developed. One such method involves derivatizing the unreacted alcohol with phthalic anhydride, allowing the resulting phthalic acid monoester to be easily separated by precipitation or extraction. thieme-connect.com Another advanced approach is dynamic kinetic resolution (DKR), where the non-reacting enantiomer is continuously racemized in situ. acs.org This is often achieved by combining the enzyme with a transition metal catalyst (e.g., a ruthenium complex) that facilitates racemization, allowing for a theoretical yield of 100% for a single enantiomer. acs.orgacs.org

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Acyl Donor | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Vinyl Acetate (B1210297) | Standard EKR | Separation of enantiopure alcohol and acetate | thieme-connect.com |

| Candida antarctica lipase B (CALB) | Isopropenyl Acetate | DKR with Cu-based photocatalyst | (R)-acetate in 73% yield, 99% ee | acs.org |

| Candida antarctica lipase B (CALB) | 4-chlorophenyl acetate | DKR with Ruthenium catalyst | Full conversion to single enantiomer acetate (>99% ee) | acs.org |

This table is interactive and represents selected data from the cited sources.

Carbon-Carbon Bond Formation Strategies in Alkynol Construction

The construction of the carbon skeleton of this compound relies on efficient C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for this purpose. numberanalytics.com

Sonogashira Cross-Coupling Reactions for Alkynyl Introduction

The Sonogashira cross-coupling reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is indispensable for the synthesis of molecules containing an alkyne moiety, such as this compound and its analogues. numberanalytics.comrsc.org

The reaction is typically carried out under mild conditions, often at room temperature and with an amine base that also serves as the solvent. wikipedia.org Its high efficiency, selectivity, and tolerance of a wide range of functional groups have led to its extensive use in the synthesis of complex natural products, pharmaceuticals, and organic materials. wikipedia.orgrsc.org

In a synthesis relevant to this compound, the Sonogashira coupling could be envisioned between an appropriate vinyl halide and a terminal alkyne. For example, coupling 1-bromo-non-1-ene with 3-butyn-2-ol (B105428) or, more likely, coupling a five-carbon terminal alkyne fragment with a nine-carbon vinyl halide would construct the C14 backbone. The reaction has been used as a key step in the synthesis of numerous natural products containing enyne or enediyne structures. rsc.org For instance, the synthesis of the sexual pheromone of the horse-chestnut leaf-miner, (8E,10Z)-tetradeca-8,10-dienal, utilized a Sonogashira coupling as a key step. researchgate.net Similarly, the synthesis of other long-chain enynols has relied on this powerful coupling methodology. thieme-connect.com

Palladium-Catalyzed C-C Coupling Methods in Alkynol Framework Assembly

The construction of the sp²-sp and sp³-sp carbon-carbon bonds essential to the framework of this compound and its analogues is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction is a cornerstone of this methodology, facilitating the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.comwikipedia.org This reaction is prized for its reliability and mild reaction conditions, which often include room temperature, aqueous media, and a mild base, making it suitable for complex molecule synthesis. wikipedia.orgrsc.org

The classic Sonogashira protocol employs a dual-catalyst system consisting of a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. nih.govmdpi.com The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) species to the halide, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and CuI) and subsequent reductive elimination to yield the coupled product. rsc.org

While highly effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne to form 1,3-diynes. wikipedia.orgrsc.org To circumvent this, copper-free Sonogashira variants have been developed. These methods rely on a palladium catalyst and a base, such as an amine, to facilitate the deprotonation of the alkyne. nih.gov Research has demonstrated the successful copper-free coupling of aryl bromides with 2-methylbut-3-yn-2-ol, an alkynol structurally related to the target compound's precursors, using a Pd(OAc)₂/P(p-tol)₃ system with DBU as the base, achieving excellent yields across a range of substrates. beilstein-journals.org The choice of ligand and base is crucial for optimizing reaction efficiency and selectivity in these systems. beilstein-journals.org

Table 1: Comparison of Palladium Catalyst Systems for Sonogashira Coupling | Catalyst System | Co-Catalyst/Base | Solvent | Key Features | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | DMF, THF | Classic, highly versatile method. | nih.govmdpi.com | | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Room temperature conditions possible. | mdpi.com | | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Effective copper-free system for aryl bromides. | beilstein-journals.org | | NS-MCM-41-Pd / CuI | Triphenylphosphine | Toluene | Heterogeneous, recyclable catalyst with high efficiency. | mdpi.com | | (AllylPdCl)₂ / P(t-Bu)₃ | Organic Base | N/A | Copper-free variant. | rsc.org |

Iron and Copper-Mediated Coupling Approaches

Beyond palladium catalysis, iron and copper-mediated methods offer powerful and often more economical alternatives for assembling alkynol frameworks.

Copper-Mediated Approaches: Copper's role extends beyond being a co-catalyst in Sonogashira reactions. It is central to the Ullmann condensation reaction, which can be adapted for C-C bond formation. researchgate.netacs.org Modern protocols have introduced various ligands, such as amino alcohols and ethylene (B1197577) glycol, that allow these reactions to proceed under much milder conditions than the harsh, high-temperature requirements of the original Ullmann reaction. acs.org Copper catalysis is also effective in the aerobic oxidative transformation of ketone-derived hydrazones to form internal alkynes and in the coupling of 1,1-dibromo-1-alkenes with nucleophiles to produce ynamides, showcasing its versatility in alkyne synthesis. nih.govulb.ac.be Furthermore, copper can catalyze the coupling of vicinal bis(boronic esters) with alkynyl bromides, providing a route to homopropargylic boronic esters, which are versatile intermediates. nih.gov

Iron-Mediated Approaches: Iron, being abundant and low in toxicity, presents an eco-friendly option for C-C bond formation. beilstein-journals.org Iron-catalyzed cross-coupling reactions, first explored by Kochi, effectively couple alkyl Grignard reagents with vinyl halides. beilstein-journals.org More recent advancements have improved this methodology, allowing for highly efficient and scalable reactions by using additives like N-methyl-ε-caprolactame (NMCPL) or magnesium alkoxides in place of more toxic solvents like NMP. beilstein-journals.org Iron can also catalyze cross-dehydrogenative coupling (CDC), a highly atom-economical process that forms C-C bonds by directly coupling two different C-H bonds, eliminating the need for pre-functionalized substrates. pitt.edubeilstein-journals.orgmdpi.com This has been applied to the coupling of alkynes with other molecules, highlighting its utility in complex synthesis. pitt.edu

Table 2: Overview of Iron and Copper-Mediated Coupling Reactions

| Metal | Reaction Type | Coupling Partners | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Copper | Ullmann-type | Aryl Halides + Nucleophiles | Milder conditions with modern ligands. | researchgate.netacs.org |

| Copper | Aerobic Oxidation | Ketone Hydrazones | Use of a green oxidant (air). | nih.gov |

| Copper | Alkenyl Dibromide Coupling | 1,1-Dibromo-1-alkenes + Nucleophiles | Direct route to ynamides. | ulb.ac.be |

| Iron | Cross-Coupling | Alkyl Grignards + Alkenyl Halides | Low cost, low toxicity, scalable. | beilstein-journals.org |

| Iron | Cross-Dehydrogenative Coupling | C-H bond + C-H bond (e.g., alkyne) | High atom economy, avoids pre-functionalization. | pitt.edumdpi.com |

| Iron | Alkyl Halide Coupling | Alkyl Halides + Alkynyl Grignards | Good tolerance for various functional groups. | organic-chemistry.org |

Grignard Reactions in Alkynol Synthesis

The Grignard reaction is a fundamental and highly versatile tool for carbon-carbon bond formation and is particularly well-suited for the synthesis of the secondary alcohol moiety in this compound. leah4sci.commnstate.edu The reaction involves the nucleophilic addition of a Grignard reagent (R-Mg-X) to the electrophilic carbon of a carbonyl group. adichemistry.com

To construct an alkynol like this compound, a synthetic strategy would involve the reaction of an appropriate aldehyde with an alkynyl Grignard reagent. For example, an alkynyl Grignard, such as non-1-ynylmagnesium bromide, could be added to acetaldehyde. The nucleophilic alkynyl group attacks the carbonyl carbon of the acetaldehyde, and after an acidic workup, yields the secondary alcohol, this compound. leah4sci.comchadsprep.com The formation of secondary alcohols is a general outcome of Grignard reagents reacting with aldehydes (other than formaldehyde). adichemistry.comlibretexts.org This method offers excellent regioselectivity and is a cornerstone of alcohol synthesis. chemistrysteps.com

Table 3: Retrosynthetic Analysis of Alkynols via Grignard Reaction

| Target Alkynol Structure | Carbonyl Precursor | Grignard Reagent Precursor |

|---|---|---|

| R-C≡C-(CH₂)n-CH(OH)-CH₃ | Acetaldehyde (CH₃CHO) | R-C≡C-(CH₂)n-MgBr |

| R-C≡C-CH(OH)-R' | Aldehyde (R'-CHO) | R-C≡C-MgBr |

| R-CH(OH)-C≡C-R' | Alkynyl aldehyde (R'-C≡C-CHO) | R-MgBr |

Nickel-Catalyzed Reductive Cross-Coupling for Complex Architectures

Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy for forming C-C bonds, particularly for creating complex molecular architectures. oaes.cc This method, also known as cross-electrophile coupling, uniquely joins two different organic electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, typically manganese or zinc metal. organic-chemistry.orgacs.org A key advantage is the avoidance of pre-formed, often sensitive, organometallic reagents (like Grignard or organolithium reagents). organic-chemistry.org

The reaction mechanism generally involves the oxidative addition of one electrophile to a Ni(0) complex, which is then reduced by the metal reductant to a lower oxidation state before reacting with the second electrophile. oaes.cc These reactions exhibit remarkable functional group tolerance, with groups such as esters, amides, and nitriles being compatible with the reaction conditions. acs.org For the synthesis of alkynol analogues, this method could be employed to couple an alkyl halide fragment with a second fragment containing the alkyne and a protected alcohol, or to construct the carbon skeleton prior to the introduction of the hydroxyl and alkyne functionalities. The development of stereospecific variants using chiral ligands allows for the construction of chiral centers with high fidelity, a significant advantage in asymmetric synthesis. nih.gov

Table 4: Scope of Nickel-Catalyzed Reductive Cross-Coupling | Electrophile 1 | Electrophile 2 | Reductant | Catalyst/Ligand System | Key Features | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Aryl Halide | Alkyl Halide | Mn | NiBr₂-glyme / Bipyridine + Phosphine | Dual-ligand system, high functional group tolerance. | organic-chemistry.orgacs.org | | Alkyl Tosylate | Allyl Alcohol | Mn | NiBr₂-diglyme / Bathocuproine | Stereospecific coupling of C-O electrophiles. | nih.gov | | (Hetero)aryl Iodide | Benzylic Chloride | Mn | NiBr₂-diglyme / Chiral Bioxazoline | Asymmetric synthesis of 1,1-diarylalkanes. | researchgate.net | | Vinyl Bromide | Alkyl Halide | Zn | NiCl₂ / Pyridine | Direct formation of C(sp²)-C(sp³) bonds. | oaes.cc |

Functional Group Interconversions and Selective Modifications on Alkynol Skeletons

Selective Alkyne Reduction Methodologies (e.g., Lindlar's catalyst, LiAlH₄)

Once the alkynol skeleton is assembled, the alkyne triple bond provides a handle for further functionalization through selective reduction. The stereochemical outcome of the reduction is highly dependent on the chosen reagent and conditions.

Syn-Hydrogenation to cis-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst allows for the reduction to stop at the alkene stage. libretexts.org The most common of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). libretexts.orgic.ac.uk This method delivers two hydrogen atoms to the same face of the alkyne (syn-addition), resulting in the exclusive formation of a cis or (Z)-alkene. libretexts.orguci.edu This is a highly reliable method for accessing cis-alkenyl alcohols from alkynols.

Anti-Reduction to trans-Alkenes: To obtain the corresponding trans or (E)-alkene, a dissolving metal reduction is typically employed. This reaction uses an alkali metal, usually sodium, in liquid ammonia (B1221849) at low temperatures. ic.ac.uk The mechanism involves a radical anion intermediate, and the addition of hydrogen occurs in an anti-fashion, leading to the thermodynamically more stable trans-alkene. uci.edu Alternatively, reduction with lithium aluminum hydride (LiAlH₄) can also produce trans-alkenes from propargylic alcohols. uci.edusciencemadness.org

Full Reduction to Alkanes: If the desired product is the corresponding saturated alkanol, complete reduction of the alkyne can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C), platinum, or nickel with two equivalents of H₂. ic.ac.ukuci.edu

Table 5: Comparison of Alkyne Reduction Methods | Method | Reagent(s) | Stereochemical Outcome | Product from Alkynol | Reference(s) | | :--- | :--- | :--- | :--- | | Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition | cis-Alkenol | libretexts.orgic.ac.uk | | Dissolving Metal Reduction | Na, NH₃ (l) | Anti-addition | trans-Alkenol | ic.ac.ukuci.edu | | Hydride Reduction | LiAlH₄ | Anti-addition | trans-Alkenol | uci.edusciencemadness.org | | Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | N/A | Alkanol | uci.edu |

Oxidative Transformations for Functional Group Diversification

The alkyne and alcohol functionalities within the alkynol skeleton are both susceptible to a variety of oxidative transformations, enabling significant structural diversification.

Oxidation of the Alkyne: The carbon-carbon triple bond can undergo oxidative cleavage to yield carboxylic acids. A powerful method for this transformation utilizes a combination of Ruthenium(IV) oxide (RuO₂) as a catalyst with Oxone as the terminal oxidant. This protocol is effective for both terminal and internal alkynes, converting them into one or two carboxylic acid fragments, respectively. organic-chemistry.org For a terminal alkyne, this would result in a carboxylic acid with one fewer carbon atom. Other oxidative methods can transform alkynes into different functionalities; for instance, ruthenium-catalyzed oxidation with a sulfoxide (B87167) can generate highly reactive ketenes, which can then be used in cycloaddition reactions. nih.gov

Oxidation of the Alcohol: The secondary alcohol group in a molecule like this compound can be oxidized to a ketone. A wide range of oxidizing agents can accomplish this, including chromium-based reagents (e.g., PCC, PDC) and more modern, milder systems like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant is critical to avoid side reactions, especially with the sensitive alkyne present in the molecule. The resulting alkynyl ketone is a valuable intermediate for further synthetic elaborations.

Table 6: Selected Oxidative Transformations for Alkynols

| Functional Group | Reagent(s) | Product Functional Group | Key Features | Reference(s) |

|---|---|---|---|---|

| Alkyne (Internal) | RuO₂, Oxone, NaHCO₃ | Two Carboxylic Acids | Complete C≡C bond cleavage. | organic-chemistry.org |

| Alkyne (Terminal) | RuO₂/Oxone or O₃ | Carboxylic Acid | Cleavage to form R-COOH. | organic-chemistry.org |

| Alkyne (Terminal) | Ru catalyst, Sulfoxide | Ketene | Forms a reactive intermediate for cycloadditions. | nih.gov |

| Secondary Alcohol | PCC, DMP, or Swern Oxidation | Ketone | Oxidation of the alcohol without affecting the alkyne. | chemistrysteps.com |

Strategic Use of Protecting Groups in Complex Alkynol Syntheses

In the multi-step synthesis of complex molecules like alkynols, protecting groups are indispensable for temporarily masking reactive functional groups to prevent unwanted side reactions. numberanalytics.comchemistry.coachbham.ac.uk The successful synthesis of a molecule with multiple functional groups, such as an alcohol and an alkyne, often hinges on a well-devised protecting group strategy. bham.ac.uk

Key considerations for an effective protecting group strategy include:

Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yields, preferably with readily available and inexpensive reagents. bham.ac.uk

Stability: The group must be stable under the reaction conditions required for transformations elsewhere in the molecule. bham.ac.ukulethbridge.ca

Orthogonality: In molecules with multiple functional groups requiring protection, orthogonal protecting groups are employed. These groups can be removed under different, specific conditions without affecting each other, allowing for selective deprotection and reaction at various sites within the molecule. numberanalytics.combham.ac.uk

For the synthesis of a compound like this compound, which contains a secondary alcohol and an internal alkyne, a protecting group for the hydroxyl function would be crucial during the formation of the carbon skeleton, particularly if organometallic reagents are used. For instance, if the synthesis involves a Grignard reaction, the acidic proton of the alcohol must be protected to prevent it from quenching the Grignard reagent. chemistry.coachpressbooks.pub Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are common protecting groups for alcohols due to their ease of formation and cleavage with fluoride (B91410) ions. chemistry.coach

The following table outlines common protecting groups for alcohols and their typical deprotection conditions, which could be relevant in a synthesis of this compound.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride ion (e.g., TBAF) | Stable to base, mild acid |

| Triethylsilyl ether | TES | Triethylsilyl chloride (TESCl) | Fluoride ion, acid | More labile than TBDMS |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP) | Acidic conditions | Stable to base, organometallics |

| Benzyl ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, many redox reagents |

This table provides a summary of common alcohol protecting groups and their general characteristics.

Catalytic Systems in Alkynol Production and Derivatization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation and functionalization of molecules like alkynols.

Transition metals are powerful catalysts for a wide array of reactions involving alkynes. rsc.orgrsc.org Metals such as palladium, ruthenium, rhodium, and molybdenum are frequently employed in reactions that form or modify alkynes and alcohols. rsc.orgresearchgate.net

Palladium (Pd): Palladium catalysts are extensively used in cross-coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. ubbcluj.ro This reaction is a cornerstone in the synthesis of substituted alkynes.

Ruthenium (Ru): Ruthenium complexes can catalyze a variety of transformations, including alkyne metathesis and redox isomerization of propargyl alcohols to enones. pnas.org

Rhodium (Rh): Rhodium catalysts are effective in various addition and cyclization reactions involving alkynes. rsc.orgmpg.de

Molybdenum (Mo): Molybdenum-based catalysts are particularly known for their application in alkyne metathesis, a powerful reaction for the formation of new alkynes.

A recent development in transition metal catalysis is the "methanolation" of olefins, a tandem reaction system that combines the dehydrogenation of methanol (B129727) to synthesis gas with the hydroformylation and hydrogenation of olefins to produce long-chain alcohols. mpg.de This atom-efficient process utilizes a combination of manganese and rhodium catalysts. mpg.de

The following table summarizes selected transition metal-catalyzed reactions relevant to alkynol synthesis.

| Reaction | Catalyst Metal | Description |

| Sonogashira Coupling | Pd, Cu | Coupling of a terminal alkyne with an aryl or vinyl halide. ubbcluj.ro |

| Alkyne Metathesis | Mo, W, Ru | Redistribution of alkyne fragments. |

| Hydrosilylation | Fe, Co, Ni | Addition of a silicon-hydride bond across an alkyne. nih.gov |

| Alkyne Annulation | Ru, Rh, Co | Formation of cyclic structures from alkynes. rsc.org |

This table highlights key transition metal-catalyzed reactions applicable to the synthesis of complex alkynes.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. uni-giessen.deresearchgate.net This field avoids the use of potentially toxic and expensive metals. nih.gov Organocatalysts can be employed in a variety of asymmetric reactions, leading to the formation of chiral products with high enantioselectivity. beilstein-journals.org For the synthesis of a chiral molecule like this compound, organocatalysis could be instrumental in establishing the stereocenter at the C-2 position. For example, enantioselective additions to aldehydes or ketones are well-established organocatalytic transformations. mdpi.com

Fluorinated alcohols have been shown to act as effective organocatalysts for ring-opening polymerizations, demonstrating high rates and selectivity without the need for a cocatalyst. nih.gov This is achieved through a network of hydrogen bonds that activate the monomer and stabilize the propagating chain. nih.gov

In recent years, there has been a growing interest in developing catalyst-free reactions to further enhance the sustainability of chemical synthesis. rsc.org These reactions often proceed under thermal or photochemical conditions, or by using highly reactive reagents. While not always feasible for complex transformations, catalyst-free approaches offer the ultimate in atom economy and process simplicity when applicable. For instance, catalyst-free hydrothiolation of unactivated alkynes with dithiocarbamic acids has been reported to proceed with high regio- and stereocontrol, offering total atom economy. rsc.org Similarly, a catalyst- and transition-metal-free method for the aerobic oxidation of internal alkynes to 1,2-diketones has been developed using potassium persulfate. nih.govacs.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com

A key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. pnas.orgacs.orgacs.org Reactions with high atom economy are inherently more efficient and generate less waste. nih.gov

For the synthesis of this compound, choosing reactions that are addition-based rather than substitution- or elimination-based can significantly improve atom economy. For example, the direct addition of an organometallic reagent to an aldehyde to form the alcohol moiety is more atom-economical than a multi-step sequence involving protection and deprotection. acs.org

The development of catalytic processes, particularly those that enable tandem or cascade reactions, is a powerful strategy for improving pathway efficiency. nih.gov By combining multiple transformations into a single operation, the need for intermediate purification steps is reduced, saving solvents, energy, and materials. nih.gov The aforementioned "methanolation" of olefins is a prime example of an atom-efficient, catalytic process for generating long-chain alcohols. mpg.de

The following table presents a comparison of reaction types based on their atom economy.

| Reaction Type | General Transformation | Atom Economy |

| Addition | A + B → C | 100% |

| Isomerization | A → B | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | < 100% |

This table illustrates the inherent atom economy of different reaction types.

By strategically selecting reactions and employing advanced catalytic systems, the synthesis of this compound can be designed to be both efficient and environmentally responsible, aligning with the core tenets of modern chemical synthesis.

Solvent Selection and Sustainable Reagents

The strategic selection of solvents and reagents is a cornerstone of modern synthetic chemistry, profoundly influencing reaction efficiency, selectivity, and environmental impact. In the synthesis of specialized molecules like this compound and its analogues, a shift from traditional methodologies to more sustainable and greener approaches is evident. This involves not only optimizing reaction media but also employing catalysts and reagents that are safer, more efficient, and promote high atom economy.

Solvent Selection: From Traditional to Green Alternatives

The choice of solvent is critical in the synthesis of acetylenic alcohols, particularly in reactions involving highly reactive organometallic intermediates like Grignard reagents. Traditionally, anhydrous aprotic ethers such as diethyl ether and tetrahydrofuran (B95107) (THF) have been the solvents of choice. nittokasei.co.jpbyjus.com Their ability to solvate and stabilize the Grignard reagent is crucial for the reaction to proceed effectively. byjus.compearson.com Research has shown that solvent choice can significantly affect product yields. For instance, in certain alkynylation reactions for producing acetylene (B1199291) alcohols, THF has demonstrated superior performance compared to diethyl ether. upi.eduin-academy.uz The polarity of the solvent plays a complex role; polar solvents can stabilize charged intermediates and transition states, which may accelerate reaction rates, but the optimal choice is highly dependent on the specific reaction mechanism. lucp.netajpojournals.orgrsc.org

The pursuit of green chemistry has spurred the investigation of more sustainable solvent alternatives to replace hazardous, volatile, or environmentally persistent options like dichloromethane (B109758) (DCM) or certain ethers. sigmaaldrich.comwhiterose.ac.uk

Key Green Solvent Alternatives:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks like corncobs, 2-MeTHF is an excellent substitute for THF and diethyl ether. It exhibits lower peroxide formation, making it a safer option for industrial applications. sigmaaldrich.comwhiterose.ac.uk

Ionic Liquids (ILs): These salts, which are liquid at room temperature, are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. unibo.it They have been successfully used as recyclable media for various reactions involving alkynes, including halogenations and palladium-catalyzed methoxylation, often enhancing stereoselectivity and allowing for catalyst reuse. organic-chemistry.orgbenthamopen.com

Water: Once considered incompatible with many organometallic reactions, water is now being utilized as a green solvent for certain transformations, such as the homocoupling of terminal alkynes, often in the presence of a phase-transfer catalyst. This approach simplifies product separation and enables the recycling of the water-soluble catalyst system. rsc.org

Polyethylene (B3416737) Glycol (PEG): PEG and its solutions have been used as a medium for transition-metal-free syntheses, such as the formation of alkynyl selenides from terminal alkynes, offering a more sustainable reaction environment. nih.gov

The table below illustrates the impact of solvent selection on the yield of acetylene alcohols in representative alkynylation reactions.

| Aldehyde/Ketone Substrate | Alkyne | Catalytic System | Solvent | Yield (%) | Source(s) |

| Various Aldehydes | Phenylacetylene | ProPhenol/Me₂Zn | Tetrahydrofuran (THF) | 64-87% | upi.edu |

| Various Aldehydes | Phenylacetylene | ProPhenol/Me₂Zn | Diethyl Ether (Et₂O) | 71-81% (max) | upi.edu |

| Benzaldehyde | Phenylacetylene | (S)-BINOL/Ti(OiPr)₄ | Dichloromethane (DCM) | 92% (min) | upi.edu |

| Benzaldehyde | Phenylacetylene | (S)-BINOL/Ti(OiPr)₄ | Toluene (PhMe) | 92% (min) | upi.edu |

| Phenylacetylene | (self-coupling) | [Pd(bipy)]/CuI | Water | >99% | rsc.org |

This interactive table summarizes yields from various studies on the synthesis of acetylene alcohols, demonstrating the influence of the chosen solvent on reaction outcomes. The data is based on analogues and representative reactions.

Sustainable Reagents: Atom Economy and Biocatalysis

A core principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.com Addition reactions, which are central to the synthesis of alkynols from aldehydes and alkynes, are inherently atom-economical as they combine reactants without generating stoichiometric byproducts. libretexts.orgnumberanalytics.com

The development of sustainable reagents focuses on replacing hazardous substances and improving catalytic efficiency. A significant advancement has been the replacement of toxic heavy metal catalysts, such as mercury salts traditionally used in alkyne hydration, with less harmful alternatives. masterorganicchemistry.comlibretexts.org Modern methods employ catalysts based on gold, bismuth, cobalt, or manganese, which are more environmentally benign and often operate under milder conditions. acs.orgorganic-chemistry.org Photoredox catalysis represents another green approach, using light to drive reactions and often requiring lower catalyst loadings. nih.gov

Biocatalysis has emerged as a powerful and highly sustainable tool for chemical synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit exceptional levels of chemo-, regio-, and stereoselectivity. europa.eu This is particularly valuable for producing chiral alcohols like this compound with a specific stereochemistry.

P450 Monooxygenases: These enzymes can catalyze the highly selective hydroxylation of C-H bonds. Recent research has demonstrated their ability to perform asymmetric propargylic hydroxylation on simple alkynes to create chiral propargylic alcohols, a reaction type directly relevant to the synthesis of long-chain alkynols. researchgate.net

The following table presents examples of sustainable reagents used in the synthesis of chiral alcohols and related compounds.

| Substrate | Reagent/Catalyst | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Source(s) |

| Various Ketones | Alcohol Dehydrogenase (ADH) from Lactobacillus brevis | Chiral Secondary Alcohols | >99% | >99% | mdpi.com |

| Terminal Alkynes | Water-soluble Cobalt(III) Porphyrin | Methyl Ketones | >90% | N/A | organic-chemistry.org |

| Simple Alkynes | P450tol Monooxygenase | Chiral Propargylic Alcohols | N/A | High | researchgate.net |

| Phenylacetylene | [(IPr)AuCl] | Methyl Phenyl Ketone | 95% | N/A | organic-chemistry.org |

| Ketones | Manganese Nanoparticles (δ-MnO₂) | α-Alkylated Ketones | up to 99% | N/A | acs.org |

This interactive table highlights the effectiveness of various sustainable catalysts and biocatalysts in synthesizing ketones and chiral alcohols, which are key intermediates or analogues related to this compound.

By integrating green solvents with highly efficient and selective sustainable reagents, the synthetic routes toward this compound and its analogues can be significantly improved, aligning with the modern imperatives of safety, efficiency, and environmental responsibility.

Advanced Spectroscopic and Structural Characterization of Tetradec 5 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Tetradec-5-YN-2-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic arrangement and stereochemistry.

High-Field 1D NMR (¹H, ¹³C) for Primary Structure Elucidation

High-field ¹H and ¹³C NMR spectra are fundamental for identifying the primary structure of this compound. The ¹H NMR spectrum reveals the chemical environment and multiplicity of all non-exchangeable protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their respective types (e.g., alkyl, alkenyl, alkynyl, alcohol-bearing).

The predicted chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below. The proton numbering starts from the hydroxyl-bearing carbon (C2).

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H1 (CH₃) | ~1.25 | Doublet (d) | 3H |

| H2 (CHOH) | ~3.80 | Sextet | 1H |

| H3 (CH₂) | ~1.60 | Multiplet (m) | 2H |

| H4 (CH₂) | ~2.20 | Multiplet (m) | 2H |

| H7 (CH₂) | ~2.15 | Triplet (t) | 2H |

| H8-H13 (CH₂) | ~1.2-1.4 | Multiplet (m) | 12H |

| H14 (CH₃) | ~0.90 | Triplet (t) | 3H |

| OH | Variable | Singlet (s, broad) | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~23.5 |

| C2 (CHOH) | ~68.0 |

| C3 (CH₂) | ~43.0 |

| C4 (CH₂) | ~20.0 |

| C5 (C≡C) | ~82.0 |

| C6 (C≡C) | ~80.0 |

| C7 (CH₂) | ~19.0 |

| C8-C12 (CH₂) | ~22.0-32.0 |

| C13 (CH₂) | ~22.7 |

| C14 (CH₃) | ~14.1 |

2D NMR Techniques (e.g., HSQC, HMBC, NOESY, COSY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. Key expected correlations include those between H1/H2, H2/H3, H3/H4, H7/H8, and throughout the terminal alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This is essential for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting molecular fragments separated by heteroatoms or non-protonated carbons. For this compound, key HMBC correlations would be observed from the protons on C4 and C7 to the alkynyl carbons C5 and C6, confirming the position of the triple bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound is an acyclic and flexible molecule, a NOESY experiment could reveal through-space proximities between protons, which can help to confirm assignments and provide insights into the preferred solution-state conformation of the molecule.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons |

| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H7 ↔ H8 | N/A |

| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, etc. | Direct ¹JCH correlations |

| HMBC | H4 → C5, C6; H7 → C5, C6; H1 → C2, C3 | Long-range ²⁻³JCH correlations |

Variable Temperature NMR Studies for Conformational Dynamics

The long alkyl chain of this compound possesses significant conformational freedom. Variable temperature (VT) NMR studies could be employed to investigate these dynamics. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can provide information about the energy barriers between different conformational isomers. However, for a simple alkyl chain, significant changes are often only observed at very low temperatures where the rotation around C-C bonds becomes slow on the NMR timescale.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₄H₂₆O), the theoretical exact mass can be calculated.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₂₇O⁺ | 211.2062 |

| [M+Na]⁺ | C₁₄H₂₆ONa⁺ | 233.1881 |

| [M]⁺˙ | C₁₄H₂₆O⁺˙ | 210.1984 |

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods that typically yield different and complementary information.

EI-MS: This is a high-energy technique that often leads to extensive fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule. For this compound, fragmentation would likely be initiated by the cleavage of bonds adjacent to the hydroxyl group (alpha-cleavage) and the alkyne functionality.

ESI-MS: This is a soft ionization technique that usually results in minimal fragmentation, with the primary species observed being the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. This is particularly useful for confirming the molecular weight of the compound.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Identity | Ionization Method |

| 211 | [M+H]⁺ | ESI |

| 210 | [M]⁺˙ | EI |

| 195 | [M-CH₃]⁺ | EI |

| 193 | [M-OH]⁺ | EI |

| 165 | [M-C₂H₅O]⁺ (cleavage at C2-C3) | EI |

| 45 | [C₂H₅O]⁺ | EI |

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and understanding the molecular interactions within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is instrumental in identifying the characteristic chemical bonds within the this compound molecule. The key functional groups, the hydroxyl (-OH) and the carbon-carbon triple bond (C≡C), exhibit distinct absorption bands.

The hydroxyl group's O-H stretching vibration is highly sensitive to hydrogen bonding. In a concentrated or neat sample, extensive intermolecular hydrogen bonding leads to a strong and broad absorption band, typically observed in the range of 3500-3200 cm⁻¹. adichemistry.com The C-O stretching vibration of the secondary alcohol in this compound is expected to produce a strong band between 1150 and 1075 cm⁻¹. adichemistry.comspectroscopyonline.com This peak's position is a reliable indicator for distinguishing between primary, secondary, and tertiary alcohols. spectroscopyonline.com

The carbon-carbon triple bond (C≡C) stretch in a non-symmetrically substituted alkyne like this compound typically appears as a sharp, but weak, absorption band in the region of 2150-2100 cm⁻¹. vscht.czutdallas.edu The low intensity is due to the non-polar nature of the C≡C bond, resulting in a small change in dipole moment during vibration. utdallas.edu Additionally, C-H stretching vibrations from the alkyl chain are expected in the 3000-2850 cm⁻¹ region. vscht.cz

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | adichemistry.com |

| Secondary Alcohol (-CH-OH) | C-O Stretch | 1150 - 1075 | Strong | adichemistry.comspectroscopyonline.com |

| Alkyne (-C≡C-) | C≡C Stretch | 2150 - 2100 | Weak, Sharp | vscht.czutdallas.edu |

| Alkyl Chain (-CH₂, -CH₃) | C-H Stretch | 3000 - 2850 | Strong | vscht.cz |

| Alkyl Chain (-CH₂) | C-H Bend (Scissoring) | 1470 - 1450 | Medium | vscht.cz |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary data to FTIR, particularly for non-polar bonds. The symmetrically substituted C≡C triple bond, for instance, exhibits a very strong stretching band in Raman spectra, typically between 2260 and 2160 cm⁻¹. vscht.cz For a non-symmetrically substituted C≡C bond as in this compound, a strong band is still expected, but in the range of approximately 2180 to 2100 cm⁻¹. vscht.cz This is in stark contrast to the weak signal observed in FTIR.

Conversely, polar groups like the -OH and C=O bonds, which show strong absorptions in FTIR, tend to have weaker bands in Raman spectra. vscht.cz The C-H stretching vibrations of the alkyl portions of the molecule would appear with medium intensity in the 2700-3100 cm⁻¹ range. ramansystems.com The complementary nature of FTIR and Raman spectroscopy is crucial; vibrations that are weak or forbidden in one can be strong in the other, allowing for a more complete structural elucidation. vscht.cz

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Alkyne (-C≡C-) | C≡C Stretch | 2180 - 2100 | Very Strong | vscht.czramansystems.com |

| Alkyl Chain (-CH₂, -CH₃) | C-H Stretch | 2700 - 3100 | Medium | ramansystems.com |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Weak | vscht.cz |

| Secondary Alcohol (-CH-OH) | C-O Stretch | 1150 - 1075 | Weak | vscht.cz |

X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. For long-chain compounds like this compound, XRD can provide information on the packing of molecules in the solid state. In studies of similar long-chain alcohols and acids, XRD patterns often show distinct peaks that relate to the length of the molecular chain and the lateral packing of the molecules. aps.orgrsna.org

For long-chain n-alcohols, X-ray diffraction studies have revealed that the molecules often arrange in a parallel fashion. aps.org The diffraction patterns typically exhibit a main peak corresponding to the lateral distance between the chains and an inner peak that is associated with the chain length. aps.orgrsna.org In some cases, the long spacings observed in the diffraction data are a linear function of the number of carbon atoms in the molecule, which can be used to identify and distinguish between different long-chain compounds. nih.gov The crystal structure of such compounds can be influenced by the nature of the end groups and the length of the hydrocarbon chain. royalsocietypublishing.orgoup.com It is plausible that this compound would exhibit similar behavior, with diffraction patterns revealing information about its lamellar structure and molecular orientation.

Advanced Analytical Methods for Material Characterization of Alkynol Polymers and Composites

Should this compound be used as a monomer for polymerization, a suite of advanced analytical techniques would be essential to characterize the resulting polymers and composites.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. lucideon.comvot.pl For polymers derived from this compound, XPS would be invaluable for confirming the presence of expected elements (carbon and oxygen) and for identifying the various chemical bonding states. kratos.com

High-resolution scans of the C 1s and O 1s core levels can distinguish between different functional groups. For instance, the C 1s spectrum can resolve carbons in C-C/C-H bonds (around 284.8 eV), C-O bonds from the alcohol or ether linkages in a polymer (around 286.5 eV), and any C=O groups that might form due to oxidation (around 289.2 eV). eag.comopenrepository.com This makes XPS particularly useful for studying surface modifications, degradation, and the chemical composition at the interface of composites. rockymountainlabs.commdpi.comcardiff.ac.uk

Table 3: Representative XPS Binding Energies for Alkynol-Derived Polymer Surfaces

| Element | Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~284.8 | eag.com |

| Carbon | C 1s | C-O | ~286.5 | openrepository.com |

| Carbon | C 1s | C=O | ~289.2 | openrepository.com |

| Oxygen | O 1s | C-O | ~532.8 | - |

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanoscale structure of materials. pressbooks.pub

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. mdpi.com For a polymer or composite based on this compound, SEM could be used to analyze surface features, porosity, and the dispersion of any filler materials within a composite matrix. mdpi.comresearchgate.net Most polymers are not electrically conductive, so samples typically require coating with a thin layer of a conductive material like gold or carbon before analysis. nih.govazooptics.com

Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the observation of the internal structure of a material at the nanoscale. nih.gov For a composite material, TEM can reveal the size, shape, and distribution of nanoparticles within the polymer matrix. nih.govresearchgate.net Sample preparation for TEM is more involved, often requiring the sample to be cryo-sectioned into very thin slices. nih.gov In the study of semi-crystalline polymers, TEM can be used to visualize crystalline lamellae and other morphological features. kpi.ua For polymer blends, TEM can reveal the phase distribution and details of the interface between different polymer components. researchgate.net

Table 4: Comparison of SEM and TEM for Polymer Characterization

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | Reference |

|---|---|---|---|

| Principle | Scans surface with a focused electron beam, detecting scattered electrons. | Transmits electrons through a thin sample to form an image. | azooptics.com |

| Information Obtained | Surface topography, morphology, composition. | Internal structure, crystallography, nanoparticle dispersion. | mdpi.comnih.gov |

| Magnification | Lower than TEM. | Can reach atomic resolution. | nih.gov |

| Sample Preparation | Relatively simple, often requires conductive coating. | Complex, requires very thin sectioning. | nih.govazooptics.com |

| Primary Use for Alkynol Polymers | Analyzing surface morphology, porosity, and fracture surfaces. | Visualizing internal structure, filler distribution in composites, crystalline domains. | pressbooks.pubresearchgate.net |

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porous Materials

The Brunauer–Emmett–Teller (BET) theory is a foundational concept in surface science used to explain the physical adsorption of gas molecules on a solid surface. wikipedia.org It serves as the basis for a critical analytical technique for measuring the specific surface area of materials. wikipedia.orgmeasurlabs.com The method typically involves cooling a solid sample under vacuum and then introducing an inert gas, most commonly nitrogen at its boiling point (77 K), at various pressures. wikipedia.orgcatalysis.blog By measuring the amount of gas adsorbed at different relative pressures, the data can be plotted according to the BET equation to calculate the quantity of gas required to form a monolayer on the surface. anton-paar.com

This technique is indispensable for characterizing porous and finely divided solid materials, such as catalysts, activated carbon, and pharmaceuticals, where a high surface area is crucial for their function. measurlabs.comcatalysis.blog However, BET analysis is fundamentally a technique for solid materials. anton-paar.com this compound, as a long-chain alcohol, is expected to be a liquid or a low-melting solid under ambient conditions, similar to related compounds which are described as oils. amanote.comvulcanchem.com Therefore, standard BET surface area analysis is not applicable for the characterization of bulk, liquid-phase this compound, as the technique is designed to measure the surface of a solid or porous material, not a liquid. wikipedia.org

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C-2 position, where the hydroxyl group is attached, meaning it exists as a pair of enantiomers, (R)-Tetradec-5-yn-2-ol and (S)-Tetradec-5-yn-2-ol. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images and quantifying the purity of a single enantiomer. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy (if applicable to chiral forms)

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by optically active molecules. libretexts.org As chiral molecules, the enantiomers of this compound will interact differently with circularly polarized light, giving rise to CD spectra that are equal in magnitude but opposite in sign. bath.ac.uk This makes CD spectroscopy an invaluable tool for determining the absolute configuration of chiral compounds, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov

The application of CD spectroscopy is particularly relevant for chiral alkynes and can be used to study the stereochemistry of complex mixtures. rsc.org For this compound, the CD spectrum would provide a unique fingerprint for each enantiomer, allowing for qualitative identification and the study of its conformational properties in solution. libretexts.orgrsc.org

Optical Rotation Measurements

Optical rotation is the measurement of the angle by which the plane of polarized light is rotated when it passes through a sample of a chiral compound. wikipedia.org This property is an intrinsic characteristic of a chiral molecule and is measured using a polarimeter. wikipedia.org The specific rotation, [α], is a standardized value calculated from the observed rotation, which also accounts for the path length and sample concentration. wikipedia.org

The two enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotary (+) enantiomer rotates light clockwise, while the levorotary (-) enantiomer rotates it counterclockwise. sigmaaldrich.com Measuring the specific rotation of a sample allows for the calculation of its enantiomeric excess (optical purity), provided the specific rotation of the pure enantiomer is known. wikipedia.org While the specific rotation for this compound is not documented in the provided search results, data for analogous chiral alcohols serve as a reference. For example, optically pure (S)-2-butanol has a specific rotation of +13.52°. doubtnut.com A hypothetical dataset for the enantiomers of this compound is presented below to illustrate the principle.

Table 1: Illustrative Optical Rotation Data for this compound Enantiomers

| Compound | Specific Rotation [α]D25 (c=1, CHCl3) |

| (R)-Tetradec-5-yn-2-ol | - (Hypothetical Value) |

| (S)-Tetradec-5-yn-2-ol | + (Hypothetical Value) |

| Racemic this compound | 0° |

Note: The values are hypothetical and serve to illustrate the principle of equal and opposite rotation for enantiomers.

Chromatographic Methods for Separation and Purity Analysis

Chromatography is a cornerstone of chemical analysis, providing robust methods for separating components of a mixture and assessing the purity of a compound. For a chiral substance like this compound, both chiral and achiral chromatographic techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. sigmaaldrich.commdpi.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times (tR). sigmaaldrich.com

By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. The analysis of related chiral alkynols has been demonstrated using columns such as the OJ-H column with a mobile phase of hexane (B92381) and isopropanol. rsc.org A similar approach would be applicable to this compound.

Table 2: Representative Chiral HPLC Method and Enantiomeric Excess Calculation

| Parameter | Value / Description |

| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T) mz-at.de |

| Mobile Phase | Hexane:Isopropanol (e.g., 95:5) rsc.org |

| Flow Rate | 0.9 mL/min rsc.org |

| Detection | UV (e.g., 220 nm) rsc.org |

| Retention Time (tR1) | (Hypothetical) 38.5 min (minor enantiomer) |

| Retention Time (tR2) | (Hypothetical) 41.2 min (major enantiomer) |

| Enantiomeric Excess (% ee) | Calculated as [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100 |

Gas Chromatography (GC) for Purity and Isomeric Analysis

Gas Chromatography (GC) is a standard technique for assessing the purity of volatile compounds like this compound. amanote.com The sample is vaporized and passed through a capillary column, where it is separated from any non-volatile impurities or volatile contaminants with different boiling points and polarities. An HP-5 or similar capillary column coupled with a Flame Ionization Detector (FID) is commonly used for this purpose. amanote.com The resulting chromatogram provides a percentage purity based on the relative area of the main peak. vulcanchem.comresearchgate.net

Furthermore, GC can be employed for isomeric analysis. When equipped with a chiral capillary column, GC can separate enantiomers, particularly for smaller or derivatized analytes. rsc.org It is also highly effective for separating constitutional isomers or diastereomers, should they be present as byproducts from the synthesis.

Table 3: Typical Gas Chromatography Parameters for Purity Analysis

| Parameter | Value / Description |

| Instrument | Gas Chromatograph with FID |

| Column | DB-35MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) mdpi.com |

| Carrier Gas | Helium or Nitrogen amanote.commdpi.com |

| Injector Temperature | 260 °C imrpress.com |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) mdpi.com |

| Detector Temperature | 260 °C |

| Purity Assessment | Based on peak area percentage in the chromatogram |

Reactivity and Mechanistic Investigations of Tetradec 5 Yn 2 Ol

Polymerization Mechanisms and Kinetics of Alkynols

The presence of both a hydroxyl group and an internal alkyne in Tetradec-5-YN-2-OL offers multiple pathways for polymerization, leading to polymers with potentially unique properties. Understanding the mechanisms and kinetics of these reactions is crucial for controlling the structure and characteristics of the resulting materials.

Radical Polymerization Studies of Alkynol Monomers

Radical polymerization is a widely utilized method for the synthesis of a vast array of polymers. wikipedia.org The process is initiated by the generation of radicals, which then propagate by adding to monomer units. wikipedia.org In the context of alkynol monomers, the carbon-carbon triple bond serves as the site for radical addition. aklectures.com

Table 1: Key Kinetic Parameters in Radical Polymerization

| Parameter | Description |

| Rate of Initiation (Ri) | The rate at which initial radicals are formed. |

| Rate of Propagation (Rp) | The rate at which monomer units are added to the growing polymer chain. |

| Rate of Termination (Rt) | The rate at which growing polymer chains are deactivated. |

| Kinetic Chain Length (ν) | The average number of monomer molecules polymerized per initiating radical. |

This table provides a summary of the fundamental kinetic parameters that govern the process of radical polymerization.

Degradative Chain Transfer in Alkynol Polymerization Systems

Degradative chain transfer is a type of chain transfer reaction that can significantly impact the rate of polymerization and the molecular weight of the resulting polymer. rubbernews.com This process involves the abstraction of a labile atom, typically a hydrogen atom, from a monomer or another species by the propagating radical. rubbernews.com In the case of alkynol monomers, the presence of allylic or propargylic hydrogens can make them susceptible to degradative chain transfer.

This transfer reaction results in the formation of a new, less reactive radical, which can slow down or even inhibit further polymerization. rubbernews.comresearchgate.net This is because the newly formed radical may have a lower tendency to add to another monomer unit. rubbernews.com The extent of degradative chain transfer is influenced by the structure of the monomer, the reactivity of the propagating radical, and the reaction conditions. Modeling studies can provide insights into how these reactions affect conversion, copolymer composition, and molecular weight in polymerization systems. researchgate.net

Organocatalyzed and Metal-Free Polymerization Mechanisms

In recent years, there has been a growing interest in developing metal-free polymerization methods to avoid potential metal contamination in the final polymer products. mdpi.comresearchgate.net Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze polymerization reactions. nih.govumons.ac.be Various organic bases and acids have been successfully employed to catalyze the polymerization of alkyne-containing monomers. mdpi.comresearchgate.net

For alkynols, organocatalysts can activate either the alkyne or the hydroxyl group, facilitating the polymerization process. mdpi.com For instance, nucleophilic organocatalysts can add to the alkyne, generating a reactive intermediate that can then propagate. mdpi.com The choice of catalyst and reaction conditions can influence the stereochemistry and regioselectivity of the polymerization. mdpi.com Metal-free initiation strategies, such as those utilizing thermal or photochemical methods, also provide viable routes for the polymerization of alkynols, further expanding the toolbox for creating metal-free polymers. mdpi.comproquest.com

Computational Studies on Polymerization Pathways (e.g., Density Functional Theory for alkynol polymerization)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of polymerization reactions. nih.govrsc.orgresearchgate.net DFT calculations can provide detailed information about the energetics and geometries of reactants, transition states, and products involved in the polymerization process. nih.govresearchgate.net

For the polymerization of alkynols, DFT studies can be used to:

Predict the most favorable reaction pathways. researchgate.net

Calculate activation energies for initiation, propagation, and termination steps. researchgate.net

Investigate the influence of substituents on monomer reactivity. researchgate.net

Model the stereochemistry and regioselectivity of the polymerization. nih.gov

These computational insights can guide the rational design of new catalysts and the optimization of reaction conditions to achieve better control over the polymerization of alkynols like this compound. researchgate.netresearchgate.net

"Click Chemistry" and Modular Assembly Strategies involving Alkynes

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The thiol-yne reaction is a prominent example of a "click" reaction that is particularly well-suited for the functionalization of alkyne-containing molecules. wikipedia.orgrsc.org

Thiol-Yne Click Reactions in Alkynol Functionalization